molecular formula C18H34O10 B12901642 Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate CAS No. 869483-81-8

Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate

Cat. No.: B12901642
CAS No.: 869483-81-8
M. Wt: 410.5 g/mol
InChI Key: NRQGQYQDHVOAGU-UHFFFAOYSA-N
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Description

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is a chemical compound known for its unique structure and properties. It is an ester derived from succinic acid and a polyether alcohol. This compound is often used in various industrial and research applications due to its solubility, stability, and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate typically involves the esterification of succinic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.

    Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique properties.

Mechanism of Action

The mechanism of action of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed by esterases, releasing succinic acid and the polyether alcohol. These products can then participate in metabolic pathways or further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-(2-methoxyethoxy)ethyl) ether:

    Diethylene glycol dimethyl ether:

Uniqueness

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is unique due to its combination of a succinate ester and a polyether chain. This structure imparts distinct solubility, stability, and reactivity properties, making it valuable in various applications.

Properties

CAS No.

869483-81-8

Molecular Formula

C18H34O10

Molecular Weight

410.5 g/mol

IUPAC Name

bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] butanedioate

InChI

InChI=1S/C18H34O10/c1-21-5-7-23-9-11-25-13-15-27-17(19)3-4-18(20)28-16-14-26-12-10-24-8-6-22-2/h3-16H2,1-2H3

InChI Key

NRQGQYQDHVOAGU-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOC

Origin of Product

United States

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